Cellular Potency Benchmarking: PERK-IN-6 vs. GSK2606414 and AMG PERK 44
In a functional cellular assay, PERK-IN-6 demonstrates comparable potency to the well-characterized inhibitor GSK2606414 and significantly superior potency to AMG PERK 44. While PERK-IN-6 inhibits thapsigargin-induced PERK autophosphorylation in A549 cells with an IC50 of 0.1-0.3 µM [1], GSK2606414 is reported with an IC50 of <0.3 µM and <0.03 µM [2] in similar assays. In stark contrast, AMG PERK 44, another selective PERK inhibitor, has a significantly higher reported cellular IC50 of >10 µM in a p-eIF2α assay . This places PERK-IN-6 among the more potent cell-active PERK inhibitors, making it a relevant tool for cellular studies of UPR signaling.
| Evidence Dimension | Inhibition of thapsigargin-induced PERK autophosphorylation in A549 cells |
|---|---|
| Target Compound Data | IC50 = 0.1-0.3 µM |
| Comparator Or Baseline | GSK2606414 (IC50 <0.3 µM ; IC50 <0.03 µM [2]), AMG PERK 44 (IC50 >10 µM in p-eIF2α assay ) |
| Quantified Difference | PERK-IN-6 is >30-fold more potent than AMG PERK 44, and comparable to GSK2606414. |
| Conditions | A549 human lung carcinoma cell line; PERK autophosphorylation measured by Western blot; 2-hr thapsigargin induction [1]. |
Why This Matters
Cellular potency is a critical differentiator for experimental design, ensuring that the chosen compound is active at concentrations relevant for probing intracellular pathways without excessive cytotoxicity.
- [1] InvivoChem. PERK-IN-6 Product Page. [accessed 2026]. View Source
- [2] Axten JM, et al. Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development. ACS Med Chem Lett. 2013;4(10):964-8. View Source
